N-Acetyl-DL-tryptophan
    N-Acetyl-DL-tryptophan
        N-acetyltryptophan is an N-acetylamino acid that is the N-acetyl derivative of tryptophan. It has a role as a metabolite. It is a N-acetyl-amino acid and a tryptophan derivative. It is a conjugate acid of a N-acetyltryptophanate.
N-Acetyl-DL-tryptophan is a natural product found in Penicillium commune, Glycine max, and other organisms with data available.
                        N-Acetyl-DL-tryptophan is a natural product found in Penicillium commune, Glycine max, and other organisms with data available.
        Brand Name:
        
        Vulcanchem
    
        
        CAS No.:
        
        87-32-1    
    
    
        VCID:
        
        VC21543389    
        
        InChI:
        
        InChI=1S/C13H14N2O3/c1-8(16)15-12(13(17)18)6-9-7-14-11-5-3-2-4-10(9)11/h2-5,7,12,14H,6H2,1H3,(H,15,16)(H,17,18)    
    
        
        SMILES:
        
        CC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O    
    
        
        Molecular Formula:
        
        C13H14N2O3    
    
        
        Molecular Weight:
        
        246.26 g/mol    
    
N-Acetyl-DL-tryptophan
CAS No.: 87-32-1
Cat. No.: VC21543389
Molecular Formula: C13H14N2O3
Molecular Weight: 246.26 g/mol
* For research use only. Not for human or veterinary use.
                        
Specification
| Description | N-acetyltryptophan is an N-acetylamino acid that is the N-acetyl derivative of tryptophan. It has a role as a metabolite. It is a N-acetyl-amino acid and a tryptophan derivative. It is a conjugate acid of a N-acetyltryptophanate. N-Acetyl-DL-tryptophan is a natural product found in Penicillium commune, Glycine max, and other organisms with data available.  | 
                                    
|---|---|
| CAS No. | 87-32-1 | 
| Molecular Formula | C13H14N2O3 | 
| Molecular Weight | 246.26 g/mol | 
| IUPAC Name | 2-acetamido-3-(1H-indol-3-yl)propanoic acid | 
| Standard InChI | InChI=1S/C13H14N2O3/c1-8(16)15-12(13(17)18)6-9-7-14-11-5-3-2-4-10(9)11/h2-5,7,12,14H,6H2,1H3,(H,15,16)(H,17,18) | 
| Standard InChI Key | DZTHIGRZJZPRDV-UHFFFAOYSA-N | 
| SMILES | CC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O | 
| Canonical SMILES | CC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O | 
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